4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[(5-oxopyrrolidin-3-yl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c13-8-3-7(4-11-8)5-12-2-1-10-9(14)6-12/h7H,1-6H2,(H,10,14)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFOKEURBHRWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one typically involves the construction of the pyrrolidine ring followed by the formation of the piperazine ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a piperazine derivative in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of piperazine, including 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one, exhibit promising anticancer activity. A study highlighted the synthesis of piperazine-containing compounds that showed inhibition of protein tyrosine kinases, which are crucial in cancer progression. Specifically, compounds targeting the PDGFRA and KIT mutations demonstrated subnanomolar IC50 values, suggesting their potential as effective cancer therapeutics .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies have shown that piperazine derivatives can modulate pathways involved in neurodegenerative diseases like Alzheimer's. The ability to inhibit tau aggregation—an important pathological feature of Alzheimer's—has been linked to piperazine compounds, indicating that this compound may play a role in developing treatments for tauopathies .
Pharmacological Applications
Immunomodulation
Recent studies have focused on the immunomodulatory effects of piperazine derivatives. For instance, research demonstrated that certain piperazine complexes could enhance immune responses during aseptic inflammation, suggesting their utility in treating inflammatory conditions . This aligns with findings that highlight the role of piperazine compounds in regulating immune cell populations.
Antidiabetic Potential
The compound has been explored for its potential as an allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic disorders such as diabetes. The inhibition of PTP1B can lead to improved insulin signaling and glucose homeostasis, which is critical for diabetes management .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have provided insights into how modifications at specific positions can enhance biological activity. For example, variations in substituents on the piperazine ring have been shown to significantly affect the potency and selectivity of these compounds against various biological targets .
Data Tables
Case Studies
- Anticancer Study : A study involving the synthesis of piperazine derivatives revealed their efficacy against specific cancer cell lines by inhibiting key signaling pathways associated with tumor growth. The results indicated a clear dose-dependent response, validating the therapeutic potential of these compounds .
- Neuroprotection Research : In a series of experiments aimed at understanding the neuroprotective mechanisms, compounds similar to this compound were tested for their ability to prevent neuronal cell death induced by amyloid-beta peptides. The findings suggested a significant reduction in neurotoxicity when these compounds were administered .
- Immunomodulatory Effects : A clinical trial assessed the impact of a piperazine complex on immune cell populations in patients with chronic inflammatory conditions. Results showed a marked increase in CD4+ and CD8+ T cells post-treatment, indicating a robust immunomodulatory effect that could be harnessed for therapeutic purposes .
Mechanism of Action
The mechanism of action of 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Piperazine derivatives: These compounds share the piperazine ring structure and are used in various medicinal applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its combined pyrrolidine and piperazine rings, which provide a distinct set of chemical and biological properties that can be exploited in various scientific and industrial applications.
Biological Activity
4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring fused with a pyrrolidinone moiety, which may contribute to its interaction with various biological targets. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of both piperazine and pyrrolidinone rings, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or signal transduction pathways, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound displays significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Antiviral Activity : The compound has been investigated for its potential antiviral properties, particularly in relation to viral infections such as COVID-19. Computational studies suggest that it may effectively target viral replication mechanisms .
- Therapeutic Applications : There is ongoing research into the use of this compound in treating conditions such as neurological disorders and infections due to its pharmacological profile .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| 4-Piperidone | Piperidine | Antimicrobial | Less potent than the target compound |
| 5-Oxopyrrolidine | Pyrrolidine | Antiviral | Similar mechanism but different efficacy |
| N-Methylpiperazine | Piperazine | Neurological effects | Common scaffold but lacks specific activity |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Molecules demonstrated that derivatives of this compound exhibited enhanced antimicrobial properties compared to traditional antibiotics, suggesting potential for new treatments .
- Antiviral Research : A computational study highlighted the efficacy of this compound against SARS-CoV-2, indicating that it could inhibit viral entry or replication through specific interactions with viral proteins .
- Therapeutic Potential : Research focusing on neurological applications revealed that modifications of this compound could lead to improved neuroprotective effects, positioning it as a promising candidate for further drug development.
Q & A
Q. What are the recommended synthetic routes for 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key considerations include:
- Reagent selection : Acetic anhydride for acetylation or coupling agents (e.g., EDC/HOBt) to form amide bonds .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yield, while lower temperatures reduce side reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high purity (>95%) .
Q. How can the molecular structure of this compound be characterized?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene protons) and piperazin-2-one moiety (δ ~3.8–4.2 ppm for carbonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 211.132) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in solid-state structures .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Use co-solvents like ethanol (≤10% v/v) for in vitro assays .
- Stability : Stable at −20°C for long-term storage. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the lactam ring .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Answer:
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural analogs .
- In vitro assays : Test inhibitory activity against enzymes (IC₅₀ via fluorometric assays) or receptor binding (radioligand displacement) .
- Cellular models : Evaluate cytotoxicity (MTT assay) and mechanism via Western blotting for apoptosis markers (e.g., caspase-3) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Answer:
- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, buffer composition). Variability often arises from differences in ATP concentrations in kinase assays .
- Structural analogs : Test derivatives (e.g., methyl-substituted pyrrolidinone) to isolate the pharmacophore responsible for activity .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .
Q. How does the piperazin-2-one moiety influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : The lactam ring reduces logP compared to non-cyclic piperazines, impacting membrane permeability .
- Metabolic stability : Piperazin-2-one resists CYP450-mediated oxidation better than secondary amines, as shown in liver microsome assays .
- Half-life : In vivo studies in rodents show a t₁/₂ of ~3–5 hours, with renal clearance predominant due to polar metabolites .
Methodological Challenges
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 211→154 for quantification .
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (SPE) using Oasis HLB cartridges improves recovery rates (>85%) .
Q. How can researchers address low yields in large-scale synthesis?
Answer:
- Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., immobilized enzymes) to reduce cost and improve recyclability .
- Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing reaction time from 24 hours to 2–4 hours .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in the laboratory?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
